molecular formula C20H32N6O12S2 B12412398 Glutathione Disulfide-13C4,15N2

Glutathione Disulfide-13C4,15N2

Cat. No.: B12412398
M. Wt: 618.6 g/mol
InChI Key: YPZRWBKMTBYPTK-IXOPVCMUSA-N
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Description

Introduction to Glutathione Disulfide-13C4,15N2 Ammonium Salt

Chemical Identity and Structural Characterization

Molecular Formula and Isotopic Labeling Configuration

The molecular formula of this compound ammonium salt is C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂·x(NH₄) , with a molecular weight of 618.59 g/mol. The isotopic labeling pattern specifically incorporates:

  • Four carbon-13 atoms at the glycine moiety’s α-carbon and the cysteine residues’ β-carbons
  • Two nitrogen-15 atoms within the peptide backbone’s amine groups

This precise labeling configuration ensures minimal mass spectral interference with endogenous glutathione species while maintaining identical chromatographic behavior. The disulfide bridge (-S-S-) between two glutathione molecules remains unlabeled, preserving the redox-active center’s natural chemical properties.

Ammonium Salt Formation and Counterion Dynamics

The ammonium counterion (NH₄⁺) in the formula’s x(NH₄) component provides several critical advantages:

  • Enhanced aqueous solubility through ionic interactions with the carboxylate groups
  • Stabilization of the disulfide bond against premature reduction
  • Improved compatibility with mass spectrometry mobile phases

The variable stoichiometry (x) allows flexible protonation states depending on pH conditions, with typically 2-4 ammonium ions neutralizing the molecule’s four carboxyl groups. This dynamic counterion arrangement facilitates optimal performance across diverse experimental conditions, from acidic extraction buffers to neutral chromatographic systems.

Historical Development of Stable Isotope-Labeled Glutathione Derivatives

The evolution of stable isotope-labeled glutathione analogs mirrors advancements in analytical biochemistry:

1980s: Initial use of deuterated glutathione derivatives faced limitations due to hydrogen-deuterium exchange during sample processing.

2000s: Development of ¹³C/¹⁵N-labeled standards addressed exchange issues, with early versions incorporating single isotopes in either the glutamic acid or cysteine moieties.

2010s: Second-generation compounds like this compound ammonium salt emerged, featuring multiple isotopic labels for increased mass shift (6 Da) and improved signal differentiation.

2020s: Current synthesis protocols employ optimized oxidative dimerization of ¹³C/¹⁵N-labeled glutathione monomers using hydrogen peroxide/iodide catalysis, achieving >98% isotopic purity.

Role in Redox Biochemistry and Cellular Signaling Pathways

Quantitative Analysis of Glutathione Redox Status

The compound’s primary application lies in measuring the GSH/GSSG ratio—a key indicator of cellular redox status. When spiked into biological samples prior to extraction, it enables:

  • Correction of artifactual GSSG formation during sample processing through detection of mixed disulfides between endogenous GSH and the labeled standard
  • Simultaneous quantification of glutathione sulfonic acid and other oxidation products via multiple reaction monitoring (MRM)
Insights into Thiol-Mediated Signaling

By tracing the isotopic label through metabolic pathways, researchers have elucidated:

  • Compartment-specific redox potentials in mitochondria versus cytoplasm
  • Glutathione’s role in regulating NF-κB and Nrf2 transcription factors
  • Cross-talk between glutathione and thioredoxin systems during oxidative stress
Technical Advancements Enabled

The standard’s introduction drove innovations in:

  • Hydrophilic interaction liquid chromatography (HILIC) methods for polar analyte retention
  • Derivatization-free detection using high-resolution orbitrap mass spectrometers
  • Microsampling techniques requiring minimal biological material

Properties

Molecular Formula

C20H32N6O12S2

Molecular Weight

618.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1

InChI Key

YPZRWBKMTBYPTK-IXOPVCMUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Fermentation-Based Biosynthesis

Microbial fermentation using Saccharomyces cerevisiae or Escherichia coli strains engineered for glutathione biosynthesis is a common method. Isotopic labeling is achieved by culturing these organisms in media enriched with 13C- and 15N-labeled amino acids. For example:

  • Labeled Media Composition :
Component Isotopic Enrichment Concentration
L-Glutamic acid 13C4, 15N 10 g/L
L-Cysteine 13C3, 15N 5 g/L
Glycine 13C2, 15N 3 g/L

This approach yields GSH with >98% isotopic purity, as confirmed by LC-MS.

Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis via SPPS allows precise control over isotopic placement:

  • Resin Activation : Fmoc-protected labeled amino acids are sequentially coupled to a Wang resin.
  • Deprotection and Cleavage : The peptide is cleaved using trifluoroacetic acid (TFA) and precipitated in cold ether.
  • Purification : Reverse-phase HPLC isolates GSH-13C4,15N2 with ≥99% purity.

Oxidation of Glutathione to Glutathione Disulfide

Chemical Oxidation

Controlled oxidation of GSH-13C4,15N2 using hydrogen peroxide (H2O2) or performic acid is widely employed:

  • H2O2 Method :
    • Conditions : 10 mM H2O2, pH 8.0 (adjusted with ammonium hydroxide), 25°C, 2 hours.
    • Yield : 85–90% GSSG-13C4,15N2, with residual GSH <5%.
  • Performic Acid Oxidation :
    • Protocol : 200 µL performic acid (H2O2:HCOOH = 1:9) reacts with GSH at -10°C for 2.5 hours.
    • Advantage : Minimizes over-oxidation to sulfonic acids.

Enzymatic Oxidation

Glutathione peroxidase (GPx)-catalyzed oxidation ensures specificity:

  • Reaction Setup :
Component Concentration
GSH-13C4,15N2 5 mM
GPx 0.1 U/mL
Cumene hydroperoxide 2 mM
Tris buffer (pH 7.4) 50 mM
  • Outcome : >95% conversion to GSSG-13C4,15N2 within 1 hour.

Purification and Ammonium Salt Formation

Ion-Exchange Chromatography

Crude GSSG-13C4,15N2 is purified using Dowex 50WX8 (NH4+ form):

  • Eluent : 0.5 M ammonium acetate (pH 6.5).
  • Lyophilization : Yields the ammonium salt with ≤0.5% residual salts.

Analytical Validation

Critical quality control parameters include:

Parameter Method Specification
Isotopic Purity LC-MS/MS ≥98% 13C, ≥97% 15N
Chemical Purity HPLC-UV (210 nm) ≥99%
Disulfide Bond Integrity Ellman’s assay Free thiols <1%

Data from recent studies show batch-to-batch consistency within ±1.5% for isotopic enrichment.

Scalability and Industrial Synthesis

Large-Scale Production

Pharmaceutical-grade GSSG-13C4,15N2 is synthesized via:

  • Fed-Batch Fermentation : 1,000 L bioreactors achieve titers of 50 g/L labeled GSH.
  • Continuous Oxidation : H2O2 is added incrementally to maintain stoichiometry.
  • Crystallization : Ammonium sulfate precipitation yields >99.5% pure product.

Cost Analysis

Step Cost per Gram (USD)
Labeled Amino Acids $1,200
Fermentation $300
Oxidation $150
Purification $450
Total $2,100

Challenges and Innovations

Isotopic Dilution

Trace unlabeled contaminants from media or reagents can reduce isotopic purity. Solutions include:

  • Ultra-HPLC Purification : Removes 99.9% of impurities.
  • Synthetic Media : Eliminates carbon/nitrogen sources causing dilution.

Novel Oxidation Catalysts

Recent patents disclose ruthenium-based catalysts (e.g., RuO2) that enhance oxidation efficiency to 97% while reducing reaction time to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), diamide.

    Reduction: Glutathione reductase, NADPH.

Major Products

    Reduction: Reduced glutathione (GSH).

    Oxidation: No further oxidation products as it is already in its oxidized form.

Scientific Research Applications

Biochemical Research

Metabolic Pathway Tracing

The stable isotope-labeled glutathione disulfide is extensively used in metabolic studies to trace the pathways of glutathione metabolism. Researchers utilize mass spectrometry techniques to analyze the incorporation of isotopes into metabolic products, providing insights into cellular redox states and metabolic fluxes.

  • Case Study: A study developed an HPLC-MS/MS method for analyzing 13C-labeled glutathione to investigate its biosynthesis and degradation pathways in human tissues. The findings highlighted the dynamics of glutathione levels under oxidative stress conditions, demonstrating how cells adapt their redox balance .

Clinical Applications

Diagnostics and Disease Monitoring

Glutathione Disulfide-13C4,15N2 Ammonium Salt serves as a valuable tool in clinical diagnostics, particularly for diseases associated with oxidative stress such as liver disease and cancer. Its isotopic labeling allows for precise quantification of glutathione levels in biological samples.

  • Table 1: Clinical Applications of this compound Ammonium Salt
ApplicationDescriptionReference
Liver DiseaseMonitoring glutathione levels to assess liver function
Cancer ResearchEvaluating oxidative stress markers in tumors
PharmacokineticsStudying drug metabolism involving glutathione conjugation

Pharmaceutical Development

Drug Formulation and Testing

In pharmaceutical research, this compound Ammonium Salt is used to develop formulations that enhance drug stability and efficacy by leveraging its antioxidant properties. It is also employed in pharmacokinetic studies to understand how drugs interact with the glutathione system.

  • Case Study: A recent investigation evaluated the role of glutathione disulfide in enhancing the bioavailability of certain chemotherapeutic agents. The study demonstrated that co-administration with labeled glutathione improved drug stability and reduced toxicity by modulating oxidative stress responses .

Food Science and Nutrition

Nutritional Studies

In food science, this compound is used to study the antioxidant capacity of various foods and supplements. By incorporating stable isotopes into food matrices, researchers can track how dietary glutathione influences human health.

  • Table 2: Nutritional Studies Using this compound Ammonium Salt
Study FocusFindingsReference
Antioxidant CapacityFoods rich in glutathione improve oxidative stress markers
Supplement EfficacyEnhanced absorption of glutathione supplements

Environmental Research

Toxicology and Ecotoxicology

This compound Ammonium Salt is utilized in ecotoxicological studies to assess the impact of pollutants on biological systems. Its isotopic labeling helps trace the effects of environmental toxins on cellular antioxidant defenses.

  • Case Study: An ecotoxicology study examined how exposure to heavy metals alters glutathione metabolism in aquatic organisms. The results indicated that labeled glutathione could effectively monitor changes in antioxidant capacity due to environmental stressors .

Mechanism of Action

Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .

Comparison with Similar Compounds

Isotopic Labeling Patterns and Structural Differences

Glutathione Disulfide-¹³C₄,¹⁵N₂ Ammonium Salt vs. Reduced Glutathione Isotopologues
Compound Isotopic Labels Molecular Formula Molecular Weight (g/mol) Key Applications
GSSG-¹³C₄,¹⁵N₂ Ammonium Salt ¹³C₄ (glycine), ¹⁵N₂ C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂·x(NH₄) 618.59 Oxidative stress assays
L-Glutathione reduced-¹³C₂,¹⁵N ¹³C₂ (glycine), ¹⁵N ¹³C₂C₈H₁₇¹⁵NN₂O₆S 310.30 Reductive metabolism studies
  • Key Differences :
    • Oxidation State : GSSG-¹³C₄,¹⁵N₂ is the oxidized (disulfide) form, whereas reduced glutathione (GSH) isotopologues participate in reductive pathways .
    • Isotopic Labels : GSSG-¹³C₄,¹⁵N₂ contains four ¹³C and two ¹⁵N atoms, providing higher mass shifts for precise LC-MS/MS detection compared to GSH-¹³C₂,¹⁵N .
Comparison with Other Isotope-Labeled Glutathione Derivatives
Compound Isotopic Labels Supplier Purity Key Features
GSSG-¹³C₄,¹⁵N₂ Ammonium Salt (TRC-G597972) ¹³C₄, ¹⁵N₂ Toronto Research Chemicals >98% Ammonium salt; optimized for solubility
GSSG-¹³C₄,¹⁵N₂ (Free Acid) ¹³C₄, ¹⁵N₂ Santa Cruz Biotechnology ≥97% Free acid form; requires pH adjustment
S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵N ¹³C₂, ¹⁵N Pharmaffiliates Not specified Modified for toxicology studies
  • Functional Differences :
    • The ammonium salt form (TRC-G597972) enhances solubility in aqueous buffers compared to free acid forms .
    • Modified derivatives like S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵N are tailored for specific research, such as detoxification pathways .

Purity and Contamination Concerns

  • Ammonium Contamination : Commercial ¹⁵N-labeled compounds, including ammonium salts, may contain contaminants like ¹⁵NH₄⁺, which can skew nitrogen fixation assays . For example, Sigma-Aldrich ¹⁵N₂ gas batches showed ¹⁵NH₄⁺ contamination, leading to overestimated nitrogen fixation rates .
  • Mitigation Strategies: Suppliers like TRC and Santa Cruz Biotechnology provide lot-specific purity certificates, but independent validation is recommended . Advanced purification methods (e.g., gas filters) are required for ¹⁵N₂ gas, though impractical for small-volume reagents .

Supplier Availability and Specialization

  • Limited Suppliers: GSSG-¹³C₄,¹⁵N₂ Ammonium Salt is available only from specialized vendors (e.g., TRC), whereas reduced glutathione isotopologues have broader availability .
  • Structural Analogs : Compounds like Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS 146963-33-9) are offered by multiple suppliers but lack isotopic labeling .

Application-Specific Considerations

  • Oxidative Stress Studies : GSSG-¹³C₄,¹⁵N₂ is irreplaceable due to its dimeric structure and isotopic signature, enabling accurate quantification of GSSG/GSH ratios .
  • Toxicology : S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵N is preferred for tracking electrophilic metabolite adducts .

Biological Activity

Glutathione Disulfide-13C4,15N2 Ammonium Salt is a stable isotope-labeled form of glutathione disulfide (GSSG), which plays a critical role in cellular antioxidant defense mechanisms. This compound is particularly valuable in biological research due to its ability to facilitate the tracking of metabolic processes involving glutathione, a tripeptide composed of glutamate, cysteine, and glycine.

  • Molecular Formula : C20H32N6O12S2
  • Molecular Weight : 618.59 g/mol
  • Stable Isotopes : Carbon-13 and Nitrogen-15 enhance metabolic tracking capabilities.

Glutathione Disulfide functions primarily as an antioxidant, protecting cells from oxidative stress by:

  • Reducing Reactive Oxygen Species (ROS) : GSSG can be converted back to reduced glutathione (GSH), which directly neutralizes ROS.
  • Maintaining Redox Balance : It helps maintain the redox state within cells, crucial for proper cellular function and signaling.
  • Regulating Cellular Processes : Alterations in glutathione levels are linked to various diseases, including neurodegenerative disorders and cancer.

Biological Activities

  • Antioxidant Activity :
    • GSSG acts as a scavenger for free radicals and reactive species, thus preventing cellular damage.
    • It plays a significant role in detoxifying harmful substances in the liver and other tissues.
  • Cell Signaling :
    • Glutathione levels influence various signaling pathways, including those involved in apoptosis and cell proliferation.
    • The redox state modulated by GSSG is critical for the activation of transcription factors such as NF-kB and Nrf2, which regulate antioxidant responses .
  • Metabolic Studies :
    • The stable isotopes allow researchers to trace the metabolism of glutathione in vivo, providing insights into its role in health and disease.
    • Studies have shown that GSSG levels can indicate oxidative stress levels and cellular health .

Case Study 1: Neurodegenerative Disorders

Research indicates that altered glutathione levels are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. In models lacking specific genes related to glutathione metabolism, increased oxidative stress was observed, leading to neuronal death .

Case Study 2: Cancer Research

In lung cancer cells with high intracellular cysteine levels, GSSG has been implicated as a metabolic liability. The modulation of GSSG levels can influence tumor cell survival and proliferation, highlighting its potential as a therapeutic target .

Applications in Research

The unique isotopic labeling of this compound Ammonium Salt enhances its utility in various analytical techniques:

  • Mass Spectrometry : Its isotopic nature allows for improved sensitivity and specificity in detecting glutathione-related metabolites .
  • Metabolic Flux Analysis : Researchers utilize this compound to study metabolic pathways involving sulfur-containing amino acids and their derivatives.

Comparative Analysis

Compound NameMolecular FormulaUnique Features
GlutathioneC10H17N3O6SNon-labeled form; primary antioxidant
CysteineC3H7NO2SPrecursor to glutathione; important thiol
N-acetylcysteineC5H9NO3SProdrug that replenishes glutathione levels
This compoundC20H32N6O12S2Stable isotope-labeled; enhances analytical precision

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